5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide is an organic compound with significant interest in medicinal chemistry due to its potential as a therapeutic agent. This compound is characterized by its unique structural features, which include a bromine atom and a triazole ring fused to a pyridine moiety. The compound is classified as a triazolopyridine derivative, which are known for their diverse biological activities, including inhibition of various kinases.
The compound is identified by its CAS Number 1340894-13-4 and has been documented in various chemical databases and literature, highlighting its relevance in pharmaceutical research. It belongs to the broader class of heterocyclic compounds, specifically within the triazole and pyridine families, which are often explored for their roles in drug design and development .
The synthesis of 5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide can be achieved through several methods, primarily involving the formation of the triazole ring followed by functionalization with bromine and the nicotinamide moiety.
The reactions are generally conducted in suitable solvents like tetrahydrofuran or dichloromethane at temperatures ranging from 0°C to room temperature, with reaction times varying from several hours to overnight .
The molecular formula for 5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide is . The compound features:
The compound's structure can be visualized using molecular modeling software or through crystallographic studies if available. Such analyses provide insights into its conformation and potential interactions with biological targets.
5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide can participate in various chemical reactions typical of heterocyclic compounds:
The conditions for these reactions often involve bases or acids to facilitate the substitution and cyclization processes. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for 5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide primarily involves its role as a protein kinase inhibitor. This compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
Inhibitory assays have shown that similar triazolopyridines can effectively modulate these pathways, leading to potential applications in cancer therapy and other diseases characterized by aberrant kinase activity .
The physical properties of 5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide include:
Chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) would typically be determined experimentally or sourced from literature.
5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide has potential applications in:
The 1,2,4-triazolo[4,3-a]pyridine scaffold represents a privileged structural motif in modern medicinal chemistry due to its versatile bioactivity profile and favorable physicochemical properties. This fused bicyclic heterocycle combines the electronic characteristics of the triazole ring with the spatial geometry of the pyridine system, creating a robust platform for interaction with diverse biological targets. The inherent dipole moment and hydrogen-bonding capacity of this scaffold facilitate strong binding affinity to enzyme active sites and receptor pockets, while its metabolic stability contributes to favorable pharmacokinetic profiles in drug candidates. Historically, derivatives of this scaffold have demonstrated significant therapeutic potential across multiple disease areas, establishing it as a critical pharmacophore in rational drug design [5] [9].
Table 1: Key Physicochemical Properties of 5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide
Property | Value |
---|---|
IUPAC Name | 5-bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide |
Molecular Formula | C₁₄H₁₂BrN₅O |
Molecular Weight | 346.18 g/mol |
Purity | ≥95% |
Storage Temperature | Refrigerator (2-8°C) |
Physical Form | Solid |
CAS Registry Number | 1340894-13-4 |
MDL Number | MFCD27571324 |
Triazolopyridine derivatives have emerged as promising molecular platforms in the development of novel antifungal agents, primarily through their inhibition of crucial fungal enzymes. The structural analogy between triazolopyridines and purine nucleotides facilitates their interaction with the active sites of enzymes involved in essential metabolic pathways. Specifically, compounds featuring this scaffold have demonstrated potent inhibitory activity against succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and tricarboxylic acid cycle. SDH inhibition disrupts cellular energy production and represents a validated mechanism of action for commercially successful fungicides [2] [5].
The structural plasticity of the triazolopyridine core allows for strategic modifications that enhance antifungal potency and spectrum. By introducing specific substituents at the 3-position of the triazole ring (such as the ethyl group in our compound of interest), medicinal chemists can optimize hydrophobic interactions within enzyme binding pockets. Additionally, the nitrogen-rich nature of the scaffold enables the formation of coordinate bonds with metal ions in metalloenzymes, particularly with the iron atom in the heme group of cytochrome P450 enzymes involved in ergosterol biosynthesis. This dual-target potential significantly enhances the therapeutic utility of triazolopyridine derivatives in combating resistant fungal strains [2] [5] [9].
Research has demonstrated that triazolopyridine-based compounds exhibit broad-spectrum activity against clinically relevant pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Their efficacy extends even to fluconazole-resistant strains, making them particularly valuable in the context of rising antifungal resistance. The molecular architecture allows for permeability optimization across fungal cell membranes, while the presence of multiple hydrogen bond acceptors facilitates specific interactions with amino acid residues lining the active sites of target enzymes. These properties collectively position the triazolopyridine scaffold as a cornerstone in next-generation antifungal drug discovery [2] [5].
The strategic incorporation of 5-bromonicotinamide as a functional group in bioactive compounds confers significant advantages in molecular recognition and target engagement. The bromine atom at the meta-position of the pyridine ring serves as a versatile pharmacophoric element that enhances both binding affinity and physicochemical properties. This halogen atom participates in halogen bonding interactions with carbonyl oxygen atoms and other electron-rich sites within biological targets, creating additional binding energy that improves ligand-receptor complex stability. Furthermore, the bromine substituent significantly influences the electron distribution across the nicotinamide system, modulating both the acidity of the amide proton and the basicity of the pyridine nitrogen [1] [3] [8].
The nicotinamide moiety itself functions as a bioisosteric equivalent of endogenous enzyme cofactors, particularly nicotinamide adenine dinucleotide (NAD⁺), enabling competitive inhibition at catalytic sites. This molecular mimicry allows bromonicotinamide-containing compounds to effectively disrupt redox-sensitive pathways and enzymatic transformations dependent on NAD⁺ cofactors. The amide linkage bridging the bromonicotinamide and triazolopyridine systems adopts a planar conformation that stabilizes target interactions through intramolecular hydrogen bonding, while simultaneously serving as a hydrogen bond donor/acceptor platform for intermolecular interactions with biological macromolecules [4] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9